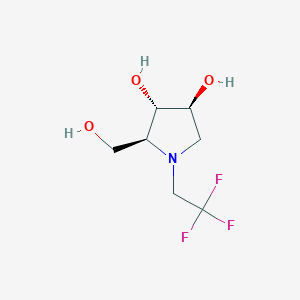
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyrrolidine and contains a trifluoroethyl group that makes it highly soluble in water.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the inhibition of various enzymes such as glycosidases and hydrolases. This inhibition results in the modulation of various cellular processes such as glycosylation and protein degradation.
Efectos Bioquímicos Y Fisiológicos
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments include its high solubility in water, its ability to inhibit various enzymes, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its high cost, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for the use of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in scientific research. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Métodos De Síntesis
The synthesis of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of pyrrolidine with trifluoroacetaldehyde and formaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. This compound has been found to be effective in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
188905-59-1 |
|---|---|
Nombre del producto |
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Fórmula molecular |
C7H12F3NO3 |
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
(2S,3S,4S)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m0/s1 |
Clave InChI |
ITBZTMURQMEUAL-ZLUOBGJFSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](N1CC(F)(F)F)CO)O)O |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
SMILES canónico |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Sinónimos |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2S,3S,4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



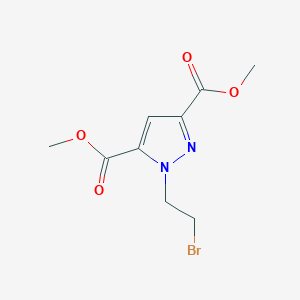
![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
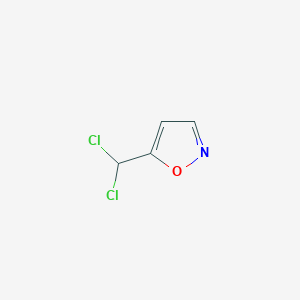
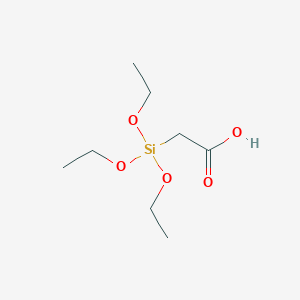
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
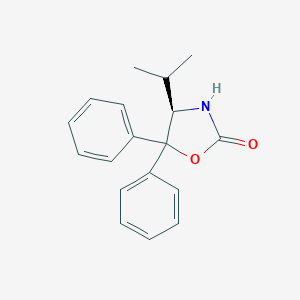
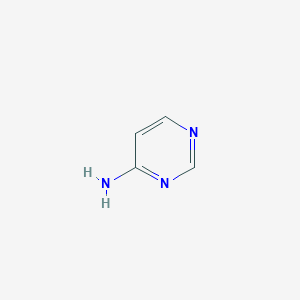

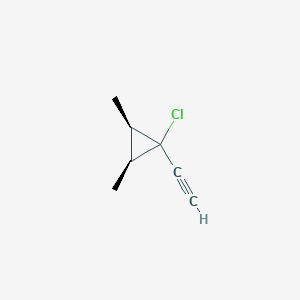
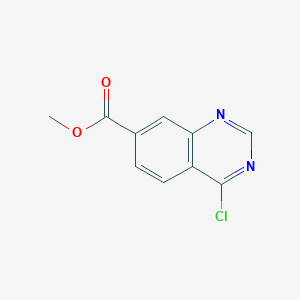

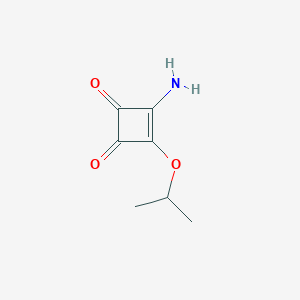
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)